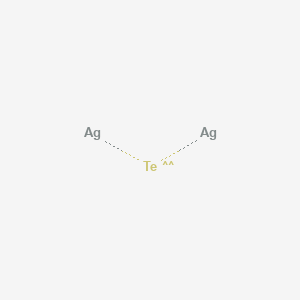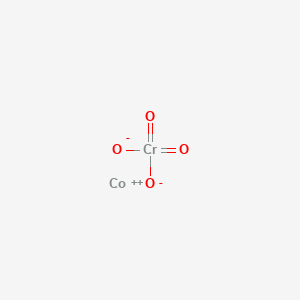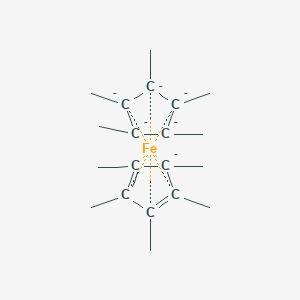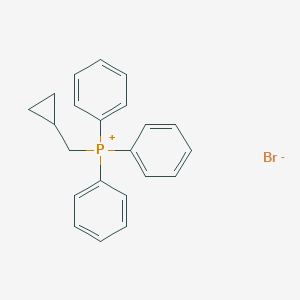
Silbertellurid
Übersicht
Beschreibung
Silver telluride, also known as disilver telluride or silver(I) telluride, is a chemical compound with the formula Ag₂Te. It forms a monoclinic crystal structure and is known for its grey-black crystalline appearance. Silver telluride is a semiconductor that can be doped both n-type and p-type, with stoichiometric Ag₂Te exhibiting n-type conductivity . This compound occurs naturally as the mineral hessite and has significant applications in various fields due to its unique properties.
Synthetic Routes and Reaction Conditions:
Electrochemical Deposition: Porous silver telluride can be synthesized using an electrochemical deposition method.
Chemical Vapor Deposition: Ultrathin films of silver telluride can be grown via chemical vapor tellurization.
Industrial Production Methods:
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, where silver ions are reduced to metallic silver.
Substitution: Silver telluride can undergo substitution reactions, where tellurium atoms are replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include sulfuric acid and other strong acids.
Reducing Agents: Reducing agents such as hydrazine can be used in the synthesis of silver telluride nanoparticles.
Major Products Formed:
Oxidation Products: Oxidation of silver telluride can lead to the formation of tellurium dioxide (TeO₂).
Reduction Products: Reduction reactions typically yield metallic silver and elemental tellurium.
Wissenschaftliche Forschungsanwendungen
Silver telluride has a wide range of scientific research applications:
Chemistry: It is used in the study of semiconductor materials and their properties.
Biology and Medicine: Silver telluride nanoparticles are explored for their biocompatibility and potential use as X-ray contrast agents in medical imaging.
Wirkmechanismus
Target of Action
Silver telluride (Ag2Te) is a chemical compound, a telluride of silver, also known as disilver telluride or silver(I) telluride . It forms a monoclinic crystal . Silver telluride is a semiconductor which can be doped both n-type and p-type . The primary targets of silver telluride are the semiconductor materials where it is used due to its unique properties .
Mode of Action
Silver telluride interacts with its targets by exhibiting n-type conductivity in its stoichiometric form . This means that it can conduct electric current primarily due to the movement of electrons. This property is crucial in its application in semiconductor technology .
Biochemical Pathways
Silver ions have been known to mediate antibacterial effects via disrupting the bacterial, fungal, and protozoal cell membranes .
Pharmacokinetics
Silver telluride nanoparticles have been studied for their potential use in biomedical applications, such as x-ray imaging . These nanoparticles were found to be biocompatible and provided strong X-ray contrast .
Result of Action
The result of silver telluride’s action in a semiconductor context is the conduction of electric current. In a biological context, silver ions can disrupt cell membranes, leading to antibacterial effects . Silver telluride nanoparticles have also been shown to provide strong X-ray contrast, making them potentially useful in medical imaging .
Action Environment
The action of silver telluride is influenced by environmental factors such as temperature and pressure. For instance, stoichiometric Ag2Te exhibits n-type conductivity, but on heating, silver is lost from the material . The environment can also influence the stability of silver telluride, as it can be affected by factors such as exposure to air and moisture.
Biochemische Analyse
Biochemical Properties
Silver telluride nanoparticles have been found to exhibit photothermal ablation enhancement, near-infrared fluorescence properties, and low toxicity levels . These properties make silver telluride a promising compound for various biochemical reactions .
Cellular Effects
It has been shown to generate higher contrast in X-ray imaging techniques, suggesting that it may influence cellular function .
Molecular Mechanism
It is known that silver telluride nanoparticles can interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, silver telluride nanoparticles have been shown to be stable and biocompatible, with no acute toxicity observed in the cell lines studied or in vivo .
Dosage Effects in Animal Models
The effects of different dosages of silver telluride in animal models have not been extensively studied. The compound has been used in vivo at high doses for X-ray imaging, suggesting that it may be safe for use in animals at certain concentrations .
Vergleich Mit ähnlichen Verbindungen
Silver telluride can be compared with other tellurides such as:
Gold Telluride (AuTe₂): Similar to silver telluride, gold telluride is used in semiconductor applications and has unique electronic properties.
Empressite (AgTe): This is a metastable compound of silver and tellurium, known for its unique crystal structure and thermodynamic properties.
Stützite (Ag₅Te₃): Another silver telluride compound with distinct thermochemical properties and applications in mineralogy.
Silver telluride stands out due to its extraordinary magnetoresistance and ability to be doped both n-type and p-type, making it a versatile material for various technological applications .
Eigenschaften
InChI |
InChI=1S/2Ag.Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXWPCFZBSHSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag].[Ag].[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2Te | |
| Record name | silver(I) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver(I)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silver telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045482 | |
| Record name | Silver telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black chunks; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Silver telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17326 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12002-99-2 | |
| Record name | Silver telluride (Ag2Te) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12002-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver telluride (Ag2Te) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012002992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver telluride (Ag2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)


![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)

